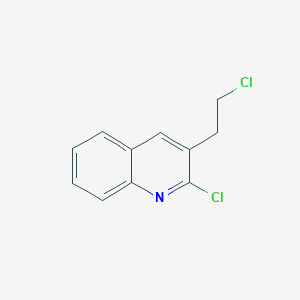

2-Chloro-3-(2-chloroethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(2-chloroethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c12-6-5-9-7-8-3-1-2-4-10(8)14-11(9)13/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRIWJKFYUSCOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356153 | |

| Record name | 2-chloro-3-(2-chloroethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62595-04-4 | |

| Record name | 2-chloro-3-(2-chloroethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Chloro-3-(2-chloroethyl)quinoline: A Versatile Heterocyclic Building Block

An in-depth technical guide or whitepaper on the core.

Executive Summary: The quinoline nucleus is a cornerstone of medicinal chemistry and materials science, with its derivatives exhibiting a vast array of biological and physical properties.[1][2] This guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway to 2-Chloro-3-(2-chloroethyl)quinoline, a valuable and versatile bifunctional intermediate. The molecule's two distinct chloro-substituents—an electrophilic C2-chloro on the aromatic ring and a nucleophilic-substitution-prone chloroethyl side chain—make it an ideal precursor for constructing complex fused heterocyclic systems and novel molecular scaffolds. The strategy detailed herein is anchored by the powerful Vilsmeier-Haack reaction to construct the core quinoline framework, followed by a systematic four-step sequence to elaborate the C3-substituent. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices, ensuring both reproducibility and a deep mechanistic understanding.

Strategic Imperatives: Retrosynthetic Analysis

The design of an effective synthesis for this compound hinges on a logical retrosynthetic disconnection. The primary challenge lies in the regioselective installation of three distinct functionalities onto a benzene precursor: the fused nitrogen-containing ring, the C2-chloro group, and the C3-(2-chloroethyl) side chain.

A direct, single-step construction is synthetically unfeasible. A more robust strategy involves forming a functionalized quinoline core first, followed by modification. The Vilsmeier-Haack reaction stands out as one of the most efficient methods for preparing 2-chloro-3-formylquinolines from readily available N-arylacetamides (acetanilides).[3][4] This reaction elegantly and simultaneously builds the pyridine ring and installs the C2-chloro and C3-formyl groups in a single, highly regioselective transformation.

This insight establishes 2-chloro-3-formylquinoline as the key strategic intermediate. The synthesis is therefore logically bifurcated into two distinct phases:

-

Phase A: Construction of the 2-chloro-3-formylquinoline core via Vilsmeier-Haack cyclization.

-

Phase B: A four-step homologation and functional group interconversion sequence to transform the C3-formyl group into the target C3-(2-chloroethyl) side chain.

Caption: Retrosynthetic pathway for this compound.

Phase A: Core Synthesis via Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich compounds and for the synthesis of certain heterocyclic systems.[4] Its application to N-arylacetamides provides a direct and high-yielding route to the crucial 2-chloro-3-formylquinoline intermediate.[2][5]

Mechanistic Rationale

The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium ion, from the interaction of a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[3][4] The mechanism unfolds as follows:

-

Vilsmeier Reagent Formation: DMF attacks POCl₃ to form an adduct, which then eliminates a dichlorophosphate anion to generate the highly electrophilic Vilsmeier reagent (chloroiminium ion).

-

Electrophilic Attack: The enol form of the acetanilide, an electron-rich aromatic system, attacks the Vilsmeier reagent.

-

Cyclization: The intermediate undergoes an intramolecular electrophilic aromatic substitution, where the activated nitrogen attacks the aromatic ring to form the dihydropyridine ring.

-

Aromatization and Chlorination: Subsequent elimination and hydrolysis steps lead to the formation of the aromatic quinoline ring, with the C2 position chlorinated and the C3 position bearing a formyl group.[2]

Caption: Vilsmeier-Haack mechanism for 2-chloro-3-formylquinoline synthesis.

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline

This protocol is a synthesized representation based on established literature procedures.[2][3][5]

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 5-10 mL). Cool the flask in an ice-salt bath to 0°C.

-

Vilsmeier Reagent Formation: Slowly add freshly distilled phosphorus oxychloride (POCl₃, ~4 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 5°C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Add the starting N-phenylacetamide (acetanilide, 1 equivalent) portion-wise to the cold Vilsmeier reagent solution.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture in a water bath to 80-90°C for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice (~200 g) with stirring.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7. A solid precipitate should form.

-

Isolation and Purification: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water. Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate or ethanol to yield pure 2-chloro-3-formylquinoline.

Quantitative Data and Characterization

| Parameter | Value/Observation | Reference |

| Starting Material | N-Phenylacetamide | |

| Key Reagents | POCl₃, DMF | [3][4] |

| Typical Yield | 60-80% | [5] |

| Appearance | Crystalline solid | [6] |

| m.p. | ~143-148 °C | [6] |

| ¹H NMR Signal (CHO) | δ 9.0 - 10.5 ppm (s, 1H) | [4] |

| IR Absorption (C=O) | ~1690 cm⁻¹ | [4] |

Phase B: Elaboration of the C3-Side Chain

With the key 2-chloro-3-formylquinoline intermediate in hand, the subsequent phase focuses on the methodical, four-step conversion of the formyl group into the desired 2-chloroethyl side chain.

Caption: Workflow for the C3-side chain elaboration.

Step 1: Wittig Reaction for Carbon Homologation

-

Causality: The first step is to add one carbon atom to the aldehyde. A Wittig reaction using methoxymethylenetriphenylphosphine ylide is an excellent choice. It converts the aldehyde to an enol ether, which is a masked aldehyde with one additional carbon.

-

Protocol:

-

Prepare the ylide by reacting methoxymethyltriphenylphosphonium chloride with a strong base like sodium hydride or n-butyllithium in an anhydrous ether or THF under an inert atmosphere.

-

Cool the ylide solution to 0°C and add a solution of 2-chloro-3-formylquinoline (1 equivalent) in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.

-

Work up the reaction by quenching with water, extracting with an organic solvent, drying, and concentrating. The crude enol ether is often used directly in the next step without extensive purification.

-

Step 2: Hydrolysis to 2-Chloroquinoline-3-acetaldehyde

-

Causality: The enol ether is readily hydrolyzed under acidic conditions to unmask the one-carbon-extended aldehyde, 2-chloroquinoline-3-acetaldehyde.

-

Protocol:

-

Dissolve the crude enol ether from the previous step in a solvent mixture such as THF and water.

-

Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Neutralize the acid, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude acetaldehyde derivative.

-

Step 3: Reduction to 2-(2-Chloroquinolin-3-yl)ethanol

-

Causality: The newly formed aldehyde must be reduced to the corresponding primary alcohol before chlorination. Sodium borohydride (NaBH₄) is the reagent of choice as it is a mild and selective reducing agent that will not affect the chlorinated aromatic ring.

-

Protocol:

-

Dissolve the crude 2-chloroquinoline-3-acetaldehyde in a protic solvent like methanol or ethanol.

-

Cool the solution in an ice bath to 0°C.

-

Add sodium borohydride (NaBH₄, ~1.5 equivalents) portion-wise.

-

Stir the reaction at 0°C and then allow it to warm to room temperature for 1-2 hours.

-

Quench the reaction by slowly adding water or dilute acid.

-

Remove the bulk of the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers, dry, and evaporate to yield 2-(2-chloroquinolin-3-yl)ethanol.

-

Step 4: Chlorination to this compound

-

Causality: The final step is the conversion of the primary alcohol to the target alkyl chloride. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gases, simplifying purification.[7]

-

Protocol:

-

In a flame-dried flask under an inert atmosphere, dissolve the 2-(2-chloroquinolin-3-yl)ethanol (1 equivalent) in an anhydrous solvent like dichloromethane or chloroform.[7]

-

Cool the solution to 0°C in an ice bath.

-

Add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise. A small amount of pyridine may be added to scavenge the HCl produced.

-

Allow the mixture to warm to room temperature and then gently reflux until the reaction is complete as per TLC analysis.

-

Cool the mixture, carefully pour it onto ice, and neutralize with a base (e.g., NaHCO₃ solution).

-

Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography on silica gel.

-

Conclusion

The synthesis of this compound is a multi-step but highly logical and achievable process for the proficient organic chemist. The strategy presented here, leveraging the power and regioselectivity of the Vilsmeier-Haack reaction for core construction followed by a robust, four-step functional group interconversion, provides a reliable pathway to this versatile bifunctional building block. Each step is grounded in well-established, high-yielding transformations, ensuring the overall efficiency of the sequence. The final product is primed for subsequent derivatization, offering two distinct reactive handles for the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

-

M. A. P. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

-

Slideshare. synthesis of quinoline derivatives and its applications. Available at: [Link]

-

International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. Available at: [Link]

-

DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available at: [Link]

-

International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available at: [Link]

-

International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Available at: [Link]

-

ResearchGate. Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. Available at: [Link]

-

ResearchGate. Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Available at: [Link]

-

Abdel-Wahab, B. F., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

-

International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Available at: [Link]

-

Indian Academy of Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. Available at: [Link]

-

RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijsr.net [ijsr.net]

- 5. chemijournal.com [chemijournal.com]

- 6. chemijournal.com [chemijournal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

"2-Chloro-3-(2-chloroethyl)quinoline" chemical properties

An In-depth Technical Guide to 2-Chloro-3-(2-chloroethyl)quinoline: A Versatile Precursor in Synthetic Chemistry

Abstract

The quinoline scaffold is a cornerstone in heterocyclic chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with significant biological and material properties. Within this esteemed class of molecules, this compound emerges as a highly functionalized and reactive intermediate. Its unique architecture, featuring two distinct and addressable electrophilic chlorine centers, provides a versatile platform for the synthesis of complex molecular frameworks. This guide offers a comprehensive exploration of the chemical properties, plausible synthetic strategies, and profound reactivity of this compound. It is intended for researchers, scientists, and professionals in drug development, providing the technical insights necessary to leverage this compound's synthetic potential in the creation of novel pharmaceuticals, fluorescent probes, and advanced materials.

Core Chemical and Physical Properties

A foundational understanding of a molecule begins with its fundamental properties. This compound is a distinct chemical entity whose identity and physical characteristics are crucial for its application in a laboratory setting.

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [] |

| CAS Number | 62595-04-4 | [2][3] |

| Molecular Formula | C₁₁H₉Cl₂N | [][2][3] |

| Molecular Weight | 226.1 g/mol | [][2] |

| Boiling Point | 347.1°C at 760 mmHg | [] |

| Density | 1.307 g/cm³ | [] |

| InChI Key | LLRIWJKFYUSCOK-UHFFFAOYSA-N | [] |

These properties provide the essential data for reaction planning, purification, and safe handling of the compound. The presence of two chlorine atoms and a nitrogen heterocycle dictates its reactivity and potential for further chemical modification.

Synthetic Pathways: A Mechanistic Perspective

While dedicated literature on the specific synthesis of this compound is sparse, its structure suggests a logical synthetic approach rooted in established quinoline chemistry. A highly plausible route involves the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of acetanilides to produce 2-chloro-3-formylquinolines.[4][5][6] This intermediate can then be elaborated to introduce the chloroethyl side chain.

Proposed Synthetic Workflow

A robust, multi-step synthesis can be conceptualized as follows:

-

Step 1: Vilsmeier-Haack Cyclization: An appropriately substituted acetanilide undergoes reaction with a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide). This reaction proceeds via electrophilic substitution to form an intermediate that cyclizes and subsequently aromatizes to yield a 2-chloroquinoline-3-carbaldehyde derivative.[5][6] This step is foundational, establishing the core heterocyclic structure.

-

Step 2: Carbon Chain Elongation: The aldehyde functional group of the intermediate is then subjected to a Wittig reaction or a similar olefination process to introduce a two-carbon vinyl group at the 3-position.

-

Step 3: Hydrochlorination: The final step involves the electrophilic addition of hydrogen chloride (HCl) across the newly formed double bond of the vinyl group, yielding the target molecule, this compound. An alternative to steps 2 and 3 would be the reduction of the aldehyde to an alcohol, followed by chlorination (e.g., using thionyl chloride), though this presents its own set of challenges regarding selectivity.

Chemical Reactivity: A Tale of Two Electrophiles

The synthetic utility of this compound is anchored in its dual reactivity. The molecule possesses two distinct electrophilic sites, allowing for sequential or, under specific conditions, simultaneous functionalization.

-

C2-Chloride (Aryl Halide): The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is enhanced by the electron-withdrawing nature of the heterocyclic nitrogen atom. This position can be readily targeted by a wide range of nucleophiles, including amines, alkoxides, and thiols, to generate diverse libraries of 2-substituted quinolines.[4]

-

Ethyl Chloride (Alkyl Halide): The chlorine atom on the terminal carbon of the ethyl side chain behaves as a typical primary alkyl halide. It is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of various moieties through the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.[7][8]

This differential reactivity allows for a strategic, stepwise approach to synthesis, enabling the creation of complex molecules with precise control over their final architecture.

Applications in Research and Development

The unique structural and reactive properties of this compound position it as a valuable intermediate in several high-value research areas.

Pharmaceutical Synthesis

The quinoline nucleus is a privileged scaffold in medicinal chemistry, present in a wide range of drugs with activities including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[4][9] this compound serves as a versatile starting material to build novel drug candidates. The two reactive handles allow for the introduction of various pharmacophores and solubilizing groups, enabling the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy and pharmacokinetic profiles.

Development of Fluorescent Probes

Quinoline derivatives are often inherently fluorescent due to their rigid, conjugated aromatic system.[7] The chloroethyl group on this scaffold is a reactive handle that can be used to covalently link the quinoline fluorophore to biomolecules, targeting ligands, or other reporter molecules. This strategy facilitates the creation of novel fluorescent probes for applications in cellular imaging, high-throughput screening, and diagnostics.[7]

Materials Science and Ligand Design

Beyond biological applications, the quinoline framework is of interest in materials science. The ability to systematically modify the structure via its reactive handles allows for the synthesis of novel organic semiconductors, dyes, and ligands for coordination chemistry. The nitrogen atom can coordinate with metal ions, and further functionalization can tune the electronic and photophysical properties of the resulting materials.

Analytical Characterization Profile (Predicted)

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the six protons on the quinoline ring system. The ethyl chain would exhibit two distinct triplets: one for the methylene group adjacent to the quinoline ring (approx. 3.2-3.5 ppm) and another for the terminal methylene group bearing the chlorine (approx. 3.7-4.0 ppm).

-

¹³C NMR: The spectrum would display 11 distinct signals. The aromatic carbons would appear in the 120-150 ppm range, with the carbon bearing the chlorine at C2 shifted downfield. The two aliphatic carbons of the ethyl chain would be found in the 30-45 ppm range.

-

Mass Spectrometry: The mass spectrum would show a molecular ion (M⁺) peak at m/z 225. A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms, with prominent peaks at M+2 (approx. 65% of M⁺) and M+4 (approx. 10% of M⁺), confirming the dichlorinated nature of the compound.

-

Infrared (IR) Spectroscopy: Key absorption bands would include C=C and C=N stretching from the aromatic quinoline core (approx. 1500-1600 cm⁻¹) and C-Cl stretching vibrations (approx. 600-800 cm⁻¹).

Safety and Handling

Based on data for structurally related compounds such as 2-chloro-3-(chloromethyl)quinoline, this chemical should be handled with caution as a hazardous substance.[10][11]

-

Hazard Classification: It is predicted to be harmful if swallowed, cause skin irritation, and cause serious eye damage. It may also cause respiratory irritation.[10][11]

-

Personal Protective Equipment (PPE): Handling should be performed in a well-ventilated fume hood. Standard PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Handling Procedures: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a potent and versatile chemical intermediate. Its value lies in the dual reactivity conferred by its two distinct chlorine substituents, which enables a wide array of synthetic transformations. This guide has delineated its core properties, proposed a viable synthetic strategy, and explored its reactivity and potential applications. For researchers in drug discovery, medicinal chemistry, and materials science, this compound represents a gateway to novel molecular architectures with significant potential for biological activity and advanced functional properties. Mastery of its chemistry is a key step toward unlocking this potential.

References

[4] RSC Advances. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

[10] PubChem. 2-Chloro-3-(chloromethyl)quinoline. [Link]

[5] International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

[12] PubChem. 2-Chloroquinoline. [Link]

[13] PubChem. 2-Chloro-3-methylquinoline. [Link]

[14] Wikipedia. 2-Chloroquinoline. [Link]

[15] Journal of Chemical Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]

[6] Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. [Link]

[16] Pharmaffiliates. 2-Chloroquinoline-3-carbaldehyde (BSC). [Link]

[17] NIST WebBook. Quinoline, 2-chloro-. [Link]

[18] RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

[9] ResearchGate. 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]

[19] NIST WebBook. Quinoline, 2-chloro- Mass Spectrum. [Link]

[20] ResearchGate. (PDF) 2-Chloroquinoline-3-carbaldehyde. [Link]

[21] Minnesota Department of Health. Quinoline Toxicological Summary. [Link]

[22] ResearchGate. Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... [Link]

[23] New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]

[24] U.S. Environmental Protection Agency. Quinoline | EPA. [Link]

Sources

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 62595-04-4 [m.chemicalbook.com]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Chloro-3-(chloromethyl)quinoline | C10H7Cl2N | CID 2063384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Chloro-3-methylquinoline | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Chloroquinoline - Wikipedia [en.wikipedia.org]

- 15. ias.ac.in [ias.ac.in]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. Quinoline, 2-chloro- [webbook.nist.gov]

- 18. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Quinoline, 2-chloro- [webbook.nist.gov]

- 20. researchgate.net [researchgate.net]

- 21. health.state.mn.us [health.state.mn.us]

- 22. researchgate.net [researchgate.net]

- 23. nj.gov [nj.gov]

- 24. epa.gov [epa.gov]

An In-depth Technical Guide to 2-Chloro-3-(2-chloroethyl)quinoline: A Versatile Intermediate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-(2-chloroethyl)quinoline (CAS No. 62595-04-4), a key heterocyclic intermediate with significant potential in the landscape of drug discovery and development. While specific literature on this compound is not abundant, this document, for the first time, consolidates available data and provides expert insights into its synthesis, chemical reactivity, and prospective biological applications. By examining the well-established chemistry of the 2-chloroquinoline scaffold and the reactive nature of the chloroethyl side chain, we delineate a framework for its strategic utilization in the synthesis of novel bioactive molecules. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking to leverage the unique structural attributes of this compound for the development of next-generation therapeutics.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its versatile biological profile has led to the development of agents with a wide array of therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[1] The substitution pattern on the quinoline nucleus plays a pivotal role in modulating its pharmacological effects. The presence of a chlorine atom, particularly at the 2-position, often enhances the biological activity and provides a reactive handle for further chemical modifications. This guide focuses on the unique attributes of this compound, a molecule poised for significant applications in synthetic and medicinal chemistry.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 62595-04-4 | [2] |

| Molecular Formula | C₁₁H₉Cl₂N | [2] |

| Molecular Weight | 226.1 g/mol | [2] |

| IUPAC Name | This compound | |

| Appearance | Likely a solid or oil (based on related compounds) | |

| Solubility | Expected to be soluble in most organic solvents |

Proposed Synthetic Pathways

While a definitive, peer-reviewed synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be postulated based on established methodologies for related quinoline derivatives. The Vilsmeier-Haack reaction is a powerful tool for the formylation of activated aromatic compounds and is commonly employed in the synthesis of 2-chloro-3-formylquinolines from acetanilides.[1][3] This formyl derivative can then serve as a key intermediate.

Two-Step Synthesis from a Substituted Acetanilide

A logical synthetic approach would involve a two-step process starting from a suitable acetanilide precursor.

Step 1: Vilsmeier-Haack Reaction to form 2-Chloro-3-formylquinoline. The reaction of a substituted acetanilide with a Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) is a well-established method for the synthesis of 2-chloro-3-formylquinolines.[3][4]

Step 2: Homologation and Chlorination of the Formyl Group. The formyl group at the 3-position can be converted to a 2-chloroethyl group through a two-step sequence:

-

Wittig Reaction or Horner-Wadsworth-Emmons Reaction: To introduce a vinyl group.

-

Hydrochlorination: Addition of HCl across the double bond to yield the final product.

Alternatively, reduction of the formyl group to an alcohol, followed by conversion to the corresponding chloride and subsequent chain extension could be envisioned.

Chemical Reactivity and Synthetic Utility

The synthetic potential of this compound lies in the differential reactivity of its two chloro-substituents.

-

The 2-Chloro Group: The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of 2-substituted quinoline derivatives.

-

The Chloroethyl Side Chain: The primary alkyl chloride of the 2-chloroethyl group is susceptible to nucleophilic substitution (SN2) reactions. This provides a second site for derivatization, enabling the attachment of various functional groups or the construction of fused ring systems.

The interplay between these two reactive sites allows for a modular approach to the synthesis of complex molecules with potential biological activity.

Prospective Biological Applications

The quinoline scaffold is a cornerstone in the development of therapeutics for infectious diseases and cancer.[5] Derivatives of 2-chloroquinoline have been investigated for a range of biological activities, including:

-

Antimalarial Activity: Chloroquine and mefloquine are classic examples of quinoline-based antimalarial drugs.[5]

-

Anticancer Activity: Numerous quinoline derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and receptor tyrosine kinases.

-

Antibacterial and Antifungal Activity: The quinoline nucleus is present in several antibacterial and antifungal agents.[1]

The dual reactive sites of this compound make it an attractive starting material for the synthesis of novel compounds with potential therapeutic value in these areas. For instance, the 2-position can be functionalized with moieties known to interact with specific biological targets, while the chloroethyl side chain can be used to modulate pharmacokinetic properties or to introduce additional pharmacophoric features.

Analytical Characterization

Unambiguous characterization of this compound is crucial for its use in synthesis and biological studies. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region is expected to show a complex pattern of signals for the quinoline protons. The chloroethyl group will likely exhibit two triplets, one for the CH₂ group adjacent to the quinoline ring and another for the CH₂ group bearing the chlorine atom, with the latter appearing further downfield.

-

¹³C NMR: The spectrum will show signals for the nine carbons of the quinoline ring and the two carbons of the ethyl side chain. The carbon atoms attached to chlorine (C2 and the terminal carbon of the ethyl group) will be significantly deshielded.

Predicted ¹H NMR Chemical Shifts for the Quinoline Ring (based on 2-chloroquinoline in CDCl₃)[6]

| Proton | Predicted Chemical Shift (δ, ppm) |

| H-4 | ~8.0 |

| H-5 | ~7.8 |

| H-6 | ~7.6 |

| H-7 | ~7.7 |

| H-8 | ~8.1 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.[7][8]

-

Molecular Ion Peak: The molecular ion (M⁺) will appear as a cluster of peaks due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The most abundant peak will correspond to the molecule containing two ³⁵Cl atoms.

-

Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 peak pattern with relative intensities of approximately 9:6:1.[7]

Expected Isotopic Pattern for the Molecular Ion of C₁₁H₉³⁵Cl₂N

| Ion | m/z (approx.) | Relative Intensity |

| [M]⁺ (²x³⁵Cl) | 225 | 100% |

| [M+2]⁺ (¹x³⁵Cl, ¹x³⁷Cl) | 227 | ~65% |

| [M+4]⁺ (²x³⁷Cl) | 229 | ~10% |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

C=C and C=N stretching vibrations: In the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring.

-

C-H stretching vibrations: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

-

C-Cl stretching vibrations: In the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of quinoline derivatives, which can be adapted for this compound.

General Procedure for Vilsmeier-Haack Reaction[3]

-

To a stirred solution of the appropriate acetanilide in dry N,N-dimethylformamide (DMF) at 0-5 °C, slowly add phosphorus oxychloride (POCl₃).

-

After the addition is complete, heat the reaction mixture at 80-90 °C for the required time (monitored by TLC).

-

Pour the cooled reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

General Procedure for NMR Spectroscopic Analysis[6]

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts, coupling constants, and integration.

Conclusion and Future Outlook

This compound represents a versatile and underexplored building block in organic synthesis and medicinal chemistry. Its dual reactivity offers a unique platform for the creation of diverse molecular architectures. The insights provided in this technical guide, from proposed synthetic strategies to detailed analytical characterization and potential biological applications, are intended to stimulate further research into this promising compound. As the quest for novel therapeutics continues, the strategic use of such well-designed intermediates will be paramount in accelerating the drug discovery process.

References

- Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. The Royal Society of Chemistry.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- Synthesis and biological evaluation of substituted quinolines: Potential treatment of protozoal and retroviral co-infections.

- Gas Chromatographic Analysis of Halogenated Quinoline Compounds.

- African Journal of Pure and Applied Chemistry - synthesis of n-alkyl-3- (1h-benzimidazolyl) -2-chloroquinoline derivatives potential candidates against infectious organisms. African Journal of Pure and Applied Chemistry.

- Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules.

-

2-Chloroquinoline. PubChem. Available at: [Link]

- 2-Chloroquinoline(612-62-4) 1H NMR spectrum. ChemicalBook.

- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.

- A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega.

- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences.

- Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Tikrit Journal of Pure Science.

- Biological evaluation of substituted quinolines.

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen

- Organic Compounds Containing Halogen

- mass spectra - the M+2 peak. Chemguide.

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemijournal.com [chemijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

Introduction: The Quinoline Core in Modern Drug Development

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Chloro-3-(2-chloroethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its core molecular architecture, predictable spectroscopic signatures, logical synthetic pathways, and its reactivity, positioning it as a versatile scaffold for drug discovery.

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure and ability to engage in various intermolecular interactions make it an ideal platform for designing molecules with specific biological targets. Within this class, halogenated quinolines serve as exceptionally versatile precursors for constructing diverse molecular libraries. This compound (CAS No: 62595-04-4) emerges as a particularly valuable building block, featuring two distinct reactive sites that allow for sequential and regioselective chemical modifications.

Molecular Structure and Physicochemical Properties

The fundamental architecture of this compound dictates its chemical behavior. The molecule consists of a quinoline nucleus substituted at the C2 position with a chlorine atom and at the C3 position with a 2-chloroethyl side chain.

-

Electronic Effects : The chlorine atom at the C2 position exerts a strong electron-withdrawing effect, which activates this position for nucleophilic aromatic substitution. This is a key feature for its synthetic utility.

-

Reactivity of the Side Chain : The terminal chlorine on the ethyl group at C3 is a primary alkyl halide, making it highly susceptible to classical SN2 (nucleophilic substitution) reactions with a wide range of nucleophiles.

This dual reactivity allows for a stepwise functionalization, enabling the synthesis of complex derivatives.

Below is a diagram illustrating the atom connectivity and numbering of the quinoline ring system in the target molecule.

Caption: Molecular connectivity of the title compound.

Table 1: Physicochemical Properties A summary of the key physicochemical properties for this compound is provided below.

| Property | Value | Source |

| CAS Number | 62595-04-4 | [1][][3] |

| Molecular Formula | C₁₁H₉Cl₂N | [1][][3] |

| Molecular Weight | 226.1 g/mol | [1][] |

| IUPAC Name | This compound | [] |

| Boiling Point | 347.1°C at 760 mmHg | [] |

| Density | 1.307 g/cm³ | [] |

Synthetic Strategy: A Multi-Step Approach

While a direct, single-pot synthesis is not commonly documented, a robust and logical pathway can be designed based on well-established organochemical reactions, starting from substituted acetanilides. The overall strategy involves the initial construction of a key intermediate, 2-chloroquinoline-3-carbaldehyde, followed by the elongation and modification of the C3-substituent.

Part A: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds, such as acetanilides, to produce 2-chloro-3-formylquinolines.[4][5][6] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Causality of Experimental Choices:

-

Acetanilide: The starting material must be an activated aromatic ring capable of undergoing electrophilic substitution. The acetamido group directs the cyclization.

-

POCl₃ and DMF: This combination generates the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻, which is essential for the formylation step. POCl₃ also serves as the chlorinating agent to form the 2-chloroquinoline product.

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling (0-5 °C). The subsequent cyclization requires heating (80-90 °C) to overcome the activation energy barrier.[5]

Caption: Workflow for synthesizing the key aldehyde intermediate.

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place N,N-dimethylformamide (DMF) (3 molar equivalents). Cool the flask in an ice-salt bath to 0-5 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (4.5 molar equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. Stir for an additional 30 minutes after addition is complete.

-

Addition of Substrate: Add the appropriate substituted acetanilide (1 molar equivalent) portion-wise to the reaction mixture.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Work-up and Isolation: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize with a mild base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Purification: Filter the solid product, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-chloroquinoline-3-carbaldehyde.

Part B: Conversion of the Formyl Group to a 2-Chloroethyl Group

This transformation requires a two-carbon homologation and subsequent functional group manipulations. A reliable synthetic sequence is proposed:

-

Wittig or Horner-Wadsworth-Emmons (HWE) Reaction: React the aldehyde with a phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane) to form an ethyl cinnamate derivative (an α,β-unsaturated ester). The HWE reaction is often preferred for its high E-alkene selectivity and ease of byproduct removal.

-

Catalytic Hydrogenation: Reduce the carbon-carbon double bond of the unsaturated ester using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. This selectively reduces the alkene without affecting the ester or the quinoline ring.

-

Reduction of the Ester: Reduce the resulting saturated ester to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Chlorination of the Alcohol: Convert the primary alcohol to the target 2-chloroethyl group using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[7][8] This step must be performed under anhydrous conditions to prevent side reactions.[8]

Spectroscopic Characterization: A Predictive Analysis

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic Region (δ 7.5-8.5 ppm): 4 protons on the benzo- part of the quinoline ring, exhibiting complex doublet/triplet splitting patterns. The H4 proton will likely be a singlet shifted downfield. Aliphatic Region: Two triplets, each integrating to 2H, around δ 3.0-4.0 ppm, corresponding to the -CH₂-CH₂-Cl system. The methylene group adjacent to the quinoline ring (-CH₂-) will be slightly more downfield than the terminal methylene (-CH₂Cl). |

| ¹³C NMR | Aromatic Region (δ 120-155 ppm): 9 distinct signals for the quinoline carbons. C2 will be significantly shifted due to the attached chlorine. Aliphatic Region: Two signals expected around δ 30-45 ppm for the two sp³ hybridized carbons of the ethyl side chain. |

| IR (Infrared) | ~3050 cm⁻¹: Aromatic C-H stretching. ~2900-2960 cm⁻¹: Aliphatic C-H stretching. ~1600, 1500 cm⁻¹: C=C and C=N stretching of the quinoline ring. ~750-850 cm⁻¹: C-Cl stretching vibrations. |

| Mass Spec (EI) | Molecular Ion (M⁺): A cluster of peaks at m/z 225, 227, and 229 due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The relative intensity ratio should be approximately 9:6:1. Fragmentation: Loss of a chlorine radical (·Cl), loss of HCl, and cleavage of the ethyl side chain (loss of ·CH₂Cl or ·C₂H₄Cl). |

Protocol 2: Standard Protocol for NMR Sample Preparation and Analysis

This protocol provides a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal overlapping signals.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

-

Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10][11]

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) using appropriate software. Integrate the ¹H NMR signals to determine proton ratios.

-

Data Validation: Ensure that the integration values correspond to the expected number of protons and that the chemical shifts and coupling constants are consistent with the proposed structure. The combination of 1D and 2D spectra (COSY, HSQC) should unambiguously confirm the connectivity of the molecule.

Reactivity and Synthetic Applications in Drug Discovery

The synthetic power of this compound lies in the orthogonal reactivity of its two chloro-substituents. This allows for selective and sequential reactions to build molecular complexity.

-

Nucleophilic Substitution at the Side Chain: The primary chloride is highly reactive towards nucleophiles like amines, thiols, and alkoxides. This reaction is typically performed under milder conditions than those required for substitution on the quinoline ring, allowing for selective functionalization of the side chain first.

-

Nucleophilic Aromatic Substitution (SNAr) at C2: The C2-Cl bond can be displaced by strong nucleophiles, often requiring higher temperatures or catalytic conditions (e.g., Buchwald-Hartwig or Ullmann coupling for N- or O-arylation).[4]

-

Intramolecular Cyclization: The two reactive centers can be used to construct novel fused heterocyclic systems. For instance, reaction with a dinucleophile (e.g., ethylenediamine) could lead to the formation of a diazepine ring fused to the quinoline scaffold.

Caption: Synthetic utility and major reaction pathways.

Conclusion

This compound is a high-value synthetic intermediate whose molecular structure is primed for diverse chemical transformations. Its two distinct electrophilic centers—the C2-position on the quinoline ring and the terminal carbon of the ethyl side chain—provide a platform for controlled, stepwise synthesis. By understanding its logical synthetic origins from simple acetanilides and its predictable spectroscopic and reactive properties, researchers in drug development can strategically leverage this molecule to construct novel and complex chemical entities with significant therapeutic potential.

References

-

El-Sayed, M. A. A., et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 2018. [Link]

-

PubChem. 2-Chloro-3-methylquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloroquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloro-3-(chloromethyl)quinoline. National Center for Biotechnology Information. [Link]

-

Wikipedia. 2-Chloroquinoline. [Link]

-

Kumar, D. K., et al. "Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines." Journal of Chemical Sciences, 2012. [Link]

-

International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

-

Pharmaffiliates. 2-Chloroquinoline-3-carbaldehyde (BSC). [Link]

-

Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. [Link]

-

ResearchGate. Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. [Link]

-

El-Sayed, M. A. A., et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 2018. [Link]

-

Journal of Chemical Education. Spectroscopy Data for Undergraduate Teaching. [Link]

-

ResearchGate. (PDF) 2-Chloroquinoline-3-carbaldehyde. [Link]

-

ResearchGate. Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

Sources

- 1. scbt.com [scbt.com]

- 3. This compound CAS#: 62595-04-4 [m.chemicalbook.com]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. files.eric.ed.gov [files.eric.ed.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-(2-chloroethyl)quinoline

Introduction

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are of paramount importance due to their prevalence in biologically active compounds and functional materials. The targeted synthesis of substituted quinolines necessitates unambiguous structural verification, a task for which spectroscopic methods are indispensable. This guide provides an in-depth technical overview of the expected spectroscopic signature of 2-Chloro-3-(2-chloroethyl)quinoline , a key synthetic intermediate.

While direct experimental spectra for this specific compound (CAS 62595-04-4) are not widely published, this document, grounded in the principles of spectroscopic interpretation and comparative data from analogous structures, serves as an expert-level predictive guide for its characterization. We will dissect the anticipated data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, explaining the causal relationships between molecular structure and spectral output. This approach provides researchers with a robust framework for identifying and verifying this molecule in a laboratory setting.

Molecular Profile:

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₉Cl₂N[1]

-

Molecular Weight: 226.1 g/mol [1]

-

Structure:

Mass Spectrometry (MS): Elucidating the Molecular Formula and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) would be a standard method, providing both the molecular ion and characteristic fragment ions.

Predicted Mass Spectrum Analysis

The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) creates a distinctive cluster of peaks.

-

Molecular Ion (M⁺) Cluster: The base molecular ion peak, corresponding to the molecule with two ³⁵Cl isotopes, will appear at m/z 225 .

-

Isotopic Pattern: Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the spectrum will exhibit an (M+2) peak at m/z 227 and an (M+4) peak at m/z 229 . The expected relative intensity ratio of these peaks will be approximately 9:6:1 , which is a hallmark signature for a dichlorinated compound.

-

Fragmentation: The chloroethyl side chain is a likely site for initial fragmentation. A primary fragmentation pathway would involve the loss of the ethyl chloride radical (•CH₂CH₂Cl), leading to a significant fragment at m/z 162 . Another key fragmentation would be the loss of a chlorine radical (•Cl) from the molecular ion, resulting in a peak at m/z 190 .

Data Summary: Predicted Mass Spectrometry Data

| m/z (Predicted) | Assignment | Rationale |

| 225 | [M]⁺ (C₁₁H₉³⁵Cl₂N) | Molecular ion with two ³⁵Cl isotopes. |

| 227 | [M+2]⁺ | Molecular ion with one ³⁵Cl and one ³⁷Cl. |

| 229 | [M+4]⁺ | Molecular ion with two ³⁷Cl isotopes. |

| 190 | [M-Cl]⁺ | Loss of a chlorine radical from the quinoline ring. |

| 162 | [M-C₂H₄Cl]⁺ | Loss of the chloroethyl side chain via benzylic cleavage. |

Workflow for Mass Spectrometry Analysis

The following diagram outlines a standard workflow for acquiring a mass spectrum for identity confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. For this compound, the spectrum will be dominated by absorptions from the aromatic quinoline core and the aliphatic side chain.

Predicted IR Absorption Bands

The analysis of IR spectra for quinoline derivatives is well-established.[2] The introduction of substituents modifies the fingerprint region, but key functional group frequencies remain predictable.

-

Aromatic C-H Stretch: A group of sharp, medium-intensity bands is expected just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹).

-

Aliphatic C-H Stretch: Sharp bands corresponding to the methylene (-CH₂-) groups of the chloroethyl side chain will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

-

Aromatic C=C and C=N Stretch: The quinoline ring system will produce a series of characteristic sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. A band around 1580 cm⁻¹ is often a characteristic marker for quinolines.[2]

-

C-Cl Stretch: The carbon-chlorine stretching vibrations will appear in the fingerprint region, typically between 800-600 cm⁻¹. These bands can be strong but may be difficult to assign definitively without comparative compounds.

Data Summary: Predicted IR Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3050 | Aromatic C-H Stretch | Medium |

| 2960 - 2850 | Aliphatic C-H Stretch | Medium |

| 1600 - 1450 | Aromatic C=C & C=N Stretch | Medium to Strong |

| 800 - 600 | C-Cl Stretch | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-safe wipe lightly moistened with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound. The predictions below are based on established substituent effects in quinoline systems, where electron-withdrawing groups like chlorine significantly influence the chemical shifts of nearby nuclei.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will feature signals from the five protons on the quinoline ring and the four protons of the chloroethyl side chain.

-

Aromatic Region (δ 7.5 - 8.2 ppm): The five aromatic protons will appear in this region. The H-4 proton is expected to be the most downfield-shifted aromatic proton (excluding the side chain) due to the anisotropic effect of the quinoline nitrogen and the deshielding effect of the C-2 chlorine. The protons on the carbocyclic ring (H-5 to H-8) will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their ortho, meta, and para couplings.[4]

-

Aliphatic Region (δ 3.5 - 4.0 ppm): The two methylene groups (-CH₂-) of the ethyl side chain will appear as two distinct triplets, assuming free rotation. The methylene group adjacent to the quinoline ring (Cα-H₂) will be deshielded by the aromatic system. The terminal methylene group attached to the chlorine (Cβ-H₂) will be deshielded by the electronegative chlorine atom. This will likely result in a pattern around δ 3.9 ppm (t, 2H) and δ 3.5 ppm (t, 2H), with a typical vicinal coupling constant (³JHH) of ~7 Hz.

Data Summary: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Integration |

| H-4 | ~8.1 | Singlet (s) | - | 1H |

| H-5 | ~7.8 | Doublet (d) | ~8.5 | 1H |

| H-8 | ~8.0 | Doublet (d) | ~8.5 | 1H |

| H-6 | ~7.6 | Triplet (t) | ~7.5 | 1H |

| H-7 | ~7.7 | Triplet (t) | ~7.5 | 1H |

| Cα-H₂ | ~3.5 | Triplet (t) | ~7.0 | 2H |

| Cβ-H₂ | ~3.9 | Triplet (t) | ~7.0 | 2H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.

-

Aromatic Carbons: Nine signals will appear in the aromatic region (δ 120-155 ppm). The carbon bearing the chlorine at C-2 will be significantly deshielded.

-

Aliphatic Carbons: Two signals will appear in the aliphatic region. The carbon attached to the chlorine (Cβ) will be at a lower field (~δ 45 ppm) than the carbon attached to the quinoline ring (Cα, ~δ 35 ppm).

Data Summary: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) |

| C-2 | ~151 |

| C-3 | ~135 |

| C-4 | ~138 |

| C-4a | ~128 |

| C-5 | ~127 |

| C-6 | ~129 |

| C-7 | ~130 |

| C-8 | ~128 |

| C-8a | ~148 |

| Cα | ~35 |

| Cβ | ~45 |

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of the purified compound.[3] Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.[3]

-

¹H Spectrum Acquisition: A standard one-pulse experiment is used. Key parameters include setting the appropriate spectral width, acquisition time, and a relaxation delay (e.g., 1-2 seconds). Typically 8 or 16 scans are acquired for good signal-to-noise.

-

¹³C Spectrum Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. Due to the low natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer acquisition time are required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak of CDCl₃ at δ 7.26 for ¹H or δ 77.16 for ¹³C).

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in integrating the data from all techniques. The flowchart below illustrates how data from MS, IR, and NMR are synergistically used to confirm the structure of this compound.

References

- BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.

-

Palmer, M. H., & Moyes, W. (1981). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

- BenchChem. (n.d.). Interpreting Complex NMR Spectra of Substituted Quinolines.

-

Baran, J., et al. (2010). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Potential Biological Activity of 2-Chloro-3-(2-chloroethyl)quinoline

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] This technical guide focuses on a specific, yet under-explored derivative, 2-Chloro-3-(2-chloroethyl)quinoline . While direct biological data for this compound is scarce, its structural features—a chlorinated quinoline core and a reactive chloroethyl side chain—suggest significant potential as a bioactive molecule. This document provides a comprehensive exploration of its hypothesized biological activities, grounded in the established pharmacology of related quinoline derivatives. We present a scientifically robust framework for its investigation, detailing experimental protocols for assessing its potential anticancer, antimicrobial, and neuroprotective properties. This guide is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Quinoline Scaffold and the Promise of this compound

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, with derivatives demonstrating antimalarial, anticancer, anti-inflammatory, antibacterial, and neuroprotective activities.[1][3] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

The subject of this guide, this compound (CAS No. 62595-04-4), possesses two key structural motifs that warrant significant biological investigation:

-

The 2-Chloroquinoline Core: The presence of a chlorine atom at the 2-position of the quinoline ring is a common feature in many biologically active molecules. This substitution can influence the compound's electronic properties, lipophilicity, and metabolic stability, often enhancing its interaction with biological targets.[4]

-

The 3-(2-chloroethyl) Side Chain: The chloroethyl group is a well-known pharmacophore, particularly in the context of alkylating agents used in cancer chemotherapy. This reactive moiety can form covalent bonds with nucleophilic groups in biomolecules such as DNA and proteins, leading to cytotoxic effects.

Given these structural attributes, we hypothesize that this compound holds significant potential in three primary therapeutic areas: oncology, infectious diseases, and neurodegenerative disorders. The following sections will delve into the scientific rationale for each of these potential activities and provide detailed protocols for their experimental validation.

Hypothesized Biological Activity I: Anticancer Potential

The quinoline nucleus is a common scaffold in a multitude of anticancer agents, exerting its effects through diverse mechanisms of action, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and interference with DNA topoisomerases.[5][6] The presence of the reactive chloroethyl group in this compound strongly suggests a potential for anticancer activity, possibly through alkylation of critical cellular macromolecules.

Scientific Rationale

Our hypothesis for the anticancer potential of this compound is built on the following pillars:

-

Alkylation of DNA: The chloroethyl group can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which can then be attacked by nucleophilic sites on DNA bases, leading to DNA alkylation, cross-linking, and ultimately, apoptosis. This is a well-established mechanism for classic alkylating chemotherapeutics.

-

Inhibition of Topoisomerase II: Many quinoline derivatives are known to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[5] By stabilizing the enzyme-DNA cleavable complex, these compounds induce double-strand breaks, triggering cell cycle arrest and apoptosis.

-

Disruption of Microtubule Dynamics: The quinoline scaffold has been identified in compounds that interfere with tubulin polymerization, a critical process for mitotic spindle formation and cell division.[6]

Experimental Validation Workflow

To systematically evaluate the anticancer potential of this compound, we propose a multi-faceted approach encompassing cytotoxicity screening, mechanism of action studies, and detailed cellular process analysis.

Caption: Workflow for investigating the anticancer potential of this compound.

Detailed Experimental Protocols

2.3.1. In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][7][8]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2.3.2. Apoptosis Determination: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3][9][10]

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

2.3.3. Cell Cycle Analysis

This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[5][11][12]

Protocol:

-

Cell Treatment and Fixation: Treat cells with the compound at its IC50 concentration for 24 hours. Harvest and fix the cells in cold 70% ethanol.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Hypothesized Biological Activity II: Antimicrobial Effects

Quinoline derivatives have a long history as antimicrobial agents, with notable examples including the fluoroquinolone antibiotics.[13][14][15] The structural features of this compound suggest it may possess antibacterial and antifungal properties.

Scientific Rationale

The antimicrobial potential is based on:

-

Interference with DNA Gyrase/Topoisomerase IV: Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. The quinoline core of our target compound could potentially interact with these enzymes.

-

Membrane Disruption: The lipophilic nature of the quinoline ring may facilitate its insertion into microbial cell membranes, leading to disruption of membrane integrity and function.

-

Alkylation of Essential Biomolecules: The reactive chloroethyl group could alkylate essential microbial proteins and enzymes, leading to their inactivation.

Experimental Validation Workflow

A standard workflow for evaluating the antimicrobial activity of a novel compound involves determining its minimum inhibitory concentration (MIC) against a panel of pathogenic microorganisms.

Caption: Workflow for assessing the antimicrobial activity of this compound.

Detailed Experimental Protocol

3.3.1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Hypothesized Biological Activity III: Neuroprotective Potential

Recent studies have highlighted the neuroprotective properties of certain quinoline derivatives, suggesting their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.[16][17][18][19]

Scientific Rationale

The potential neuroprotective effects of this compound may stem from:

-

Antioxidant Activity: The quinoline ring can act as a scavenger of reactive oxygen species (ROS), which are implicated in neuronal damage in neurodegenerative diseases.[18]

-

Modulation of Neurotransmitter Systems: Some quinoline derivatives have been shown to interact with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.

-

Anti-inflammatory Effects: Neuroinflammation is a key component of neurodegeneration. Quinoline derivatives have demonstrated anti-inflammatory properties.

Experimental Validation Workflow

An initial assessment of neuroprotective activity can be conducted using an in vitro model of neuronal cell death.

Caption: Workflow for evaluating the neuroprotective effects of this compound.

Detailed Experimental Protocol

4.3.1. Neuroprotection against Glutamate-Induced Excitotoxicity in PC12 Cells

PC12 cells are a common model for studying neuronal cell death and neuroprotection.[20][21][22]

Protocol:

-

Cell Culture: Culture PC12 cells in appropriate medium.

-

Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 24 hours.

-

Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 10 mM) for 24 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 2.3.1.

-

Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with glutamate alone to determine the extent of neuroprotection.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC50 (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | [Insert Value] |